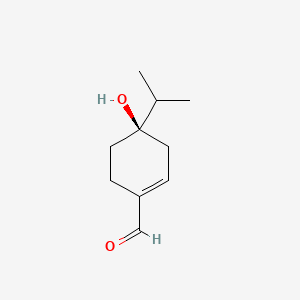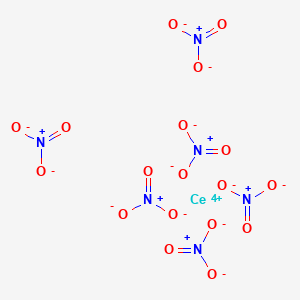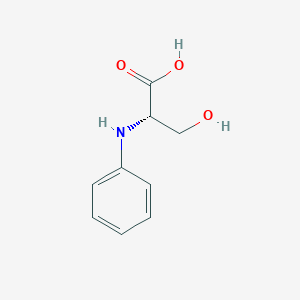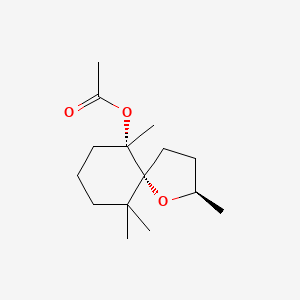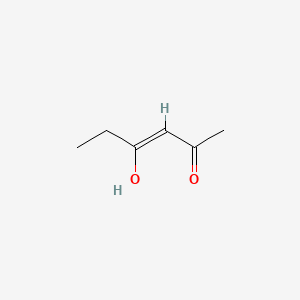
5-Hydroxyhex-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxyhex-4-en-3-one is an organic compound with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.1424 g/mol It is characterized by the presence of a hydroxyl group (-OH) and a double bond within its six-carbon chain structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyhex-4-en-3-one can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde with acetone, followed by selective reduction and hydroxylation . The reaction conditions typically include the use of a base catalyst, such as sodium hydroxide, and controlled temperature to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions, followed by purification steps such as distillation and crystallization to obtain the pure compound. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxyhex-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of hex-4-en-3-one.
Reduction: The double bond can be reduced to form 5-hydroxyhexan-3-one.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Hex-4-en-3-one
Reduction: 5-Hydroxyhexan-3-one
Substitution: Various substituted derivatives depending on the reagent used
Aplicaciones Científicas De Investigación
5-Hydroxyhex-4-en-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 5-Hydroxyhex-4-en-3-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond allows for reactions such as addition and polymerization, which can modify the compound’s activity and properties.
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxyhex-3-en-2-one: Similar structure but with the hydroxyl group and double bond at different positions.
Hex-4-en-3-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
5-Hydroxyhexan-3-one: Saturated version of 5-Hydroxyhex-4-en-3-one, with no double bond.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a double bond within its structure. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C6H10O2 |
|---|---|
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
(Z)-4-hydroxyhex-3-en-2-one |
InChI |
InChI=1S/C6H10O2/c1-3-6(8)4-5(2)7/h4,8H,3H2,1-2H3/b6-4- |
Clave InChI |
HZEJQMZFNPCDQP-XQRVVYSFSA-N |
SMILES isomérico |
CC/C(=C/C(=O)C)/O |
SMILES canónico |
CCC(=CC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


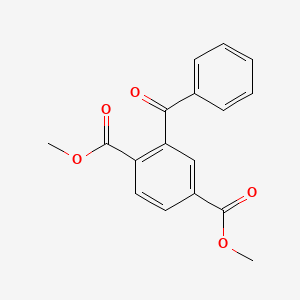
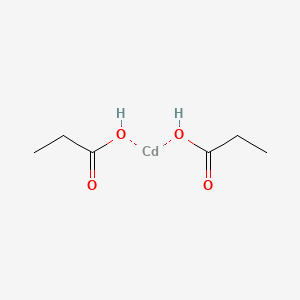
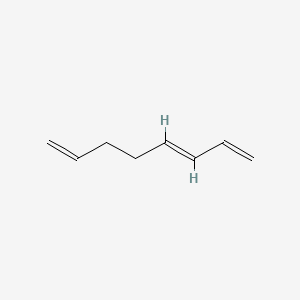

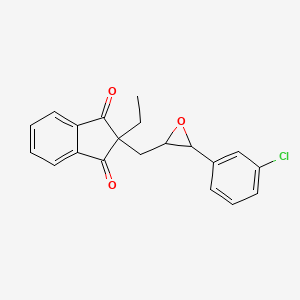
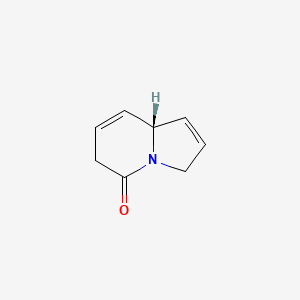

![2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-A]isoquinolin-4-one](/img/structure/B13813029.png)
